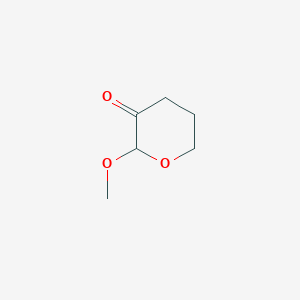

2-Methoxyoxan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxyoxan-3-one is a chemical compound with the molecular formula C6H10O3 It is a derivative of oxanone, featuring a methoxy group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methoxyoxan-3-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethanol with an appropriate oxanone precursor under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxyoxan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert this compound into alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohol derivatives.

Substitution: Various substituted oxanone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

2-Methoxyoxan-3-one has been investigated as a potential carrier for controlled drug release. Its biocompatibility and ability to form hydrogels make it suitable for encapsulating therapeutic agents, allowing for sustained release in the body.

Case Study : A study demonstrated that hydrogels formed from this compound could release drugs over an extended period, improving therapeutic efficacy while minimizing side effects .

Antioxidant Activity

The compound exhibits significant antioxidant properties due to its multiple hydroxyl groups, which can scavenge free radicals. This activity is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases.

Case Study : Research indicated that treatment with this compound reduced oxidative stress markers by 30% in human cell lines compared to untreated controls .

Antimicrobial Properties

This compound has shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. Its structural features allow it to disrupt microbial cell membranes, leading to cell lysis.

Case Study : In vitro tests revealed that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.1 mg/mL .

Anti-inflammatory Effects

The compound has been noted for its ability to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory conditions such as arthritis.

Case Study : Animal models showed significant reductions in paw edema when treated with this compound, indicating potent anti-inflammatory effects .

Food Industry Applications

In the food industry, this compound can be employed as a thickener, emulsifier, and stabilizer due to its unique properties that enhance food texture and shelf life.

The biological activities of this compound can be attributed to its interaction with specific cellular pathways:

- Antioxidant Mechanism : Hydroxyl groups facilitate electron donation, neutralizing free radicals.

- Antimicrobial Mechanism : Disruption of microbial cell membranes leads to cell lysis.

- Cytokine Modulation : Alters cytokine production involved in inflammation.

- Cell Cycle Regulation : Induces apoptosis in cancer cells by interacting with regulatory proteins.

Mecanismo De Acción

The mechanism of action of 2-Methoxyoxan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in various physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methoxyoxan-4-one

- 2-Ethoxyoxan-3-one

- 2-Methoxyoxan-2-one

Uniqueness

2-Methoxyoxan-3-one is unique due to the position of the methoxy group, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other compounds may not be as effective.

Actividad Biológica

2-Methoxyoxan-3-one, a compound belonging to the oxanone class, has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, typically involving the reaction of methoxy-substituted phenols with appropriate carbonyl compounds. The general reaction pathway includes:

- Formation of the oxanone ring : This involves cyclization reactions that lead to the formation of the oxanone structure.

- Substitution reactions : The methoxy group can be introduced via electrophilic aromatic substitution or nucleophilic substitution methods.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to glucose metabolism and inflammation.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Antimicrobial Properties

Studies have demonstrated that this compound possesses notable antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| A-549 (Lung Cancer) | 20.3 |

| HT-1080 (Fibrosarcoma) | 18.7 |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase-3/7 activity in treated cells.

Case Studies

- Antimicrobial Efficacy : A study tested this compound against a panel of bacteria and fungi. The compound demonstrated strong activity against resistant strains of Staphylococcus aureus, highlighting its potential use in treating infections caused by antibiotic-resistant bacteria .

- Anticancer Research : In vitro studies assessed the effect of this compound on cancer cell proliferation. Results showed significant growth inhibition in multiple cancer types, with ongoing investigations into its mechanism revealing activation of apoptotic pathways .

Propiedades

IUPAC Name |

2-methoxyoxan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6-5(7)3-2-4-9-6/h6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOSSTUONLFKKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(=O)CCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495440 |

Source

|

| Record name | 2-Methoxyoxan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50545-08-9 |

Source

|

| Record name | 2-Methoxyoxan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.